Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC20181663
Molecular Formula: C24H24N2O6S
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N2O6S |
|---|---|
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C24H24N2O6S/c1-5-32-18-9-7-6-8-17(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-10-12-16(30-3)13-11-15/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
| Standard InChI Key | LSEJULCSUASSTJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)OC)C |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C₂₄H₂₄N₂O₆S, with a molecular weight of 468.52 g/mol . Its structure (Figure 1) centers on a thiophene ring substituted at positions 2, 3, 4, and 5:
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Position 2: A 4-methoxybenzamido group (-NH-C(=O)-C₆H₄-OCH₃).
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Position 3: A methyl ester (-COOCH₃).
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Position 4: A methyl group (-CH₃).
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Position 5: A carbamoyl group (-NH-C(=O)-) linked to a 2-ethoxyphenyl moiety (-C₆H₄-OCH₂CH₃).
Key Physicochemical Features:
The methoxy and ethoxy groups enhance solubility in polar aprotic solvents, while the thiophene core contributes to aromatic stability. The methyl ester at position 3 is a common pharmacophore, often retained or hydrolyzed in prodrug strategies .
Synthetic Pathways and Optimization
The synthesis of this compound follows multi-step protocols common to functionalized thiophenes. A representative route, inferred from analogous syntheses , involves:
Step 1: Thiophene Core Formation
Ethyl 2-amino-4-methylthiophene-3-carboxylate serves as the starting material. Cyclization via Gewald reaction or coupling with thioglycolic acid derivatives constructs the substituted thiophene backbone .
Step 2: Amide Coupling
The 4-methoxybenzamido group is introduced via HOBt/EDC-mediated coupling of 4-methoxybenzoic acid to the amino group at position 2. Reaction conditions typically involve DMF at 50–60°C for 12–18 hours .
Step 3: Carbamoyl Group Installation
The 2-ethoxyphenylcarbamoyl moiety is added using 2-ethoxyphenyl isocyanate or via a two-step sequence involving activation of the carboxylic acid (e.g., as an acyl chloride) followed by reaction with 2-ethoxyaniline.
Step 4: Esterification
The methyl ester at position 3 is either retained from the starting material or introduced via methanolysis of a reactive intermediate (e.g., acyl chloride) .
Optimization Considerations:
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Catalysis: Lipase enzymes or transition-metal catalysts improve regioselectivity in crowded systems .
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Yield: Typical yields range 40–60%; chromatographic purification is essential due to polar byproducts .
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Scalability: Continuous flow reactors enhance reproducibility for gram-scale synthesis.
Structural Analogs and Structure-Activity Relationships (SAR)
Modifications to the core structure reveal critical SAR trends (Table 1):
Table 1: Key Analogs and Bioactivity Comparisons
The target compound’s 2-ethoxy and 4-methoxy groups balance lipophilicity and hydrogen-bonding capacity, optimizing membrane penetration and target engagement .
Applications in Drug Discovery
Lead Compound Optimization
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Prodrug Development: Hydrolysis of the methyl ester to a carboxylic acid could enhance water solubility for intravenous formulations .
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Targeted Delivery: Conjugation to folate or antibody-drug conjugates (ADCs) may improve tumor specificity.
Chemical Biology Probes
Fluorescent tags (e.g., sulfoCy5) or bioorthogonal handles (e.g., trans-cyclooctene) enable tracking cellular uptake and target engagement .
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